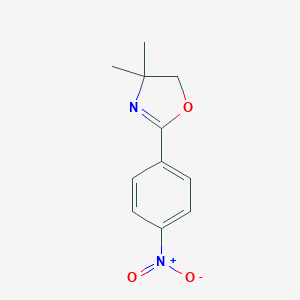
苯酚,2,4-双(1,1-二甲乙基)-6-甲基-
描述
Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl-, also known as 2,4-Di-tert-butylphenol or 2,4-DTBP, is a common toxic secondary metabolite produced by various groups of organisms . It has a molecular weight of 278.5050 .
Synthesis Analysis
The compound has been found in the ethyl acetate extract of Bacillus licheniformis, a novel marine bacterium isolated from marine actinomycetes . The extract was purified using column chromatography, and the presence of various antimicrobial compounds was studied by gas chromatography–mass spectrometry (GC–MS) analysis .Molecular Structure Analysis
The molecular structure of Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
In silico docking studies showed that phenol, 2,4-bis (1,1-dimethylethyl)—effectively attaches with the active site of mitochondrial F 1 F 0 Adenosine triphosphate synthase enzymes of Pithomyces atro-olivaceous .Physical And Chemical Properties Analysis
The compound has a molecular weight of 278.5050 . More detailed physical and chemical properties were not found in the search results.科学研究应用
1. 氧化和二聚化研究
苯酚,2,4-双(1,1-二甲乙基)-6-甲基-参与氧化反应,生成二聚体产物。这在一种昆虫绝育剂中得到观察,其氧化产物被确立为苯并呋并苯并呋喃衍生物 (Wong 和 Jurd,1984)。
2. 曼尼希碱的合成
该化合物用于合成与具有生物活性的邻苄基苯酚相关的曼尼希碱,表明在生物活性化合物中具有潜在应用 (Jurd,1984)。
3. 在植物提取物中的鉴定
它已被鉴定出存在于透明叶的叶提取物中,证明了它的天然存在及其在植物生化研究中的潜在应用 (Bouftira、Abdelly 和 Sfar,2007)。
4. 在昆虫繁殖中的作用
该化合物已显示出对家蝇、Musca domestica L. 的繁殖有影响,表明其在害虫防治研究中的潜力 (Chang、Bořkovec 和 Demilo,1980)。
5. 在各种生物中的生物活性
2,4-二叔丁基苯酚(一种相关化合物)对多种生物表现出生物活性,表明其在生态学和生物学研究中的作用 (Zhao 等人,2020)。
6. 混合晶体中的磁性
对含有该化合物的混合晶体的研究揭示了铁磁性分子间相互作用,为材料科学和磁性研究做出了贡献 (Awaga、Sugano 和 Kinoshita,1986)。
7. 抗炎活性
该化合物的多种新衍生物已被合成并评估其抗炎活性,表明其在药物研究中的潜力 (Costantino 等人,1993)。
8. 对植物光合作用的影响
研究表明,该化合物的一定浓度可以影响植物的光合特性,揭示了其化感作用 (张新辉,2006)。
作用机制
Target of Action
4,6-DI-TERT-BUTYL-2-METHYLPHENOL, also known as 2,4-Ditert-butyl-6-methylphenol or Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl-, is a phenolic antioxidant . Its primary targets are reactive oxygen species (ROS) and free radicals that can cause oxidative damage .
Mode of Action
This compound acts as an antioxidant by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing them from causing oxidative damage . It also acts as a stabilizer in various substances, preventing peroxide formation .
Biochemical Pathways
The compound is involved in the biochemical pathway of lipid peroxidation inhibition . By neutralizing free radicals, it prevents the oxidation of lipids, which can lead to cell damage .
Pharmacokinetics
It is known to be lipophilic, suggesting that it may be well-absorbed in the body and distributed in lipid-rich tissues .
Result of Action
The primary result of the compound’s action is the prevention of oxidative damage. This can have various downstream effects, including the prevention of cell damage and the promotion of cell health . It has been suggested that a metabolite of this compound may cause lung injury and promote tumors in mice .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, it is stable under heat and light, suggesting that it can maintain its antioxidant activity under a range of conditions . Its efficacy may be influenced by the presence of other substances, such as metals, which can catalyze the oxidation process .
安全和危害
Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause an allergic skin reaction . It is also very toxic to aquatic life with long-lasting effects .
属性
IUPAC Name |
2,4-ditert-butyl-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)9-12(13(10)16)15(5,6)7/h8-9,16H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZRZBIPCKQDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060667 | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- | |
CAS RN |
616-55-7 | |
| Record name | 2,4-Di-tert-butyl-6-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Di-tert-butyl-o-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-di-tert-butyl-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DI-TERT-BUTYL-O-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87K7BRI932 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4,6-DI-TERT-BUTYL-2-METHYLPHENOL being identified in cactus pear seeds?
A: The identification of 4,6-DI-TERT-BUTYL-2-METHYLPHENOL in cactus pear seeds ( Opuntia ficus indica ) is significant as it contributes to our understanding of the chemical composition of this natural resource. The study by [] investigated the volatile constituents of these seeds and found 4,6-DI-TERT-BUTYL-2-METHYLPHENOL as a major component (21.62%) in the diethyl ether extract. This finding suggests potential applications of this compound or the extract itself in various fields. Further research is needed to explore these potential uses, which may include flavoring agents, fragrances, or even potential biological activities.
Q2: Are there any known applications of 4,6-DI-TERT-BUTYL-2-METHYLPHENOL in chemical synthesis?
A: While the provided abstracts do not mention specific applications of 4,6-DI-TERT-BUTYL-2-METHYLPHENOL in chemical synthesis, its presence as a major component in cactus pear seed extracts [] suggests potential use as a starting material or building block for more complex molecules. Its structure, containing a phenolic ring with bulky tert-butyl substituents, may impart unique reactivity or steric properties valuable in synthetic chemistry. Further research is needed to explore its potential as a reagent or catalyst in synthetic transformations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(3-Hydroxy-2-quinoxalinyl)carbonyl] urea](/img/structure/B188963.png)
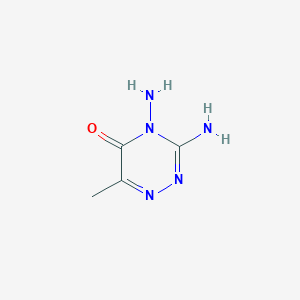
![4-[(Dimethylamino)methyl]benzonitrile](/img/structure/B188967.png)

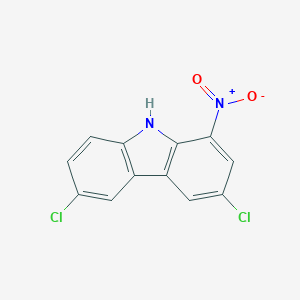
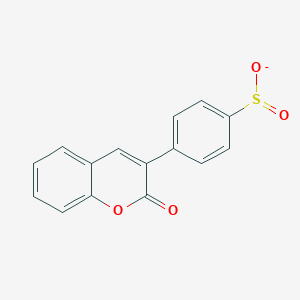
![Propanedinitrile, [(4-methylphenyl)hydrazono]-](/img/structure/B188971.png)

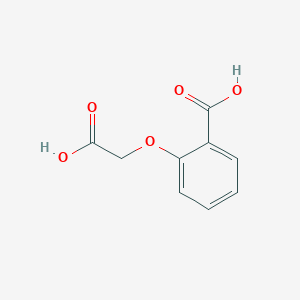
![4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-](/img/structure/B188977.png)
![2-[(E)-2-Phenylethenyl]benzoic acid](/img/structure/B188980.png)
![Spiro[1,3-dioxolane-2,6'-1,5,7,8-tetrahydroquinoline]-2'-one](/img/structure/B188982.png)
